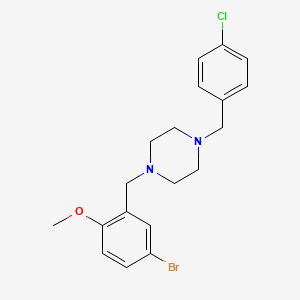
3,5-di-tert-butyl-4-hydroxybenzaldehyde 2-pyridinylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-di-tert-butyl-4-hydroxybenzaldehyde 2-pyridinylhydrazone, also known as DIBP, is a chemical compound that belongs to the family of hydrazones. It is a yellow crystalline powder that has been widely used in scientific research due to its unique properties.
作用機序
The mechanism of action of 3,5-di-tert-butyl-4-hydroxybenzaldehyde 2-pyridinylhydrazone is not fully understood, but it is believed to involve the chelation of metal ions. By forming stable complexes with metal ions, this compound can prevent the metal ions from participating in harmful reactions that can lead to oxidative stress and inflammation. This compound has also been shown to have direct antioxidant activity, which may contribute to its protective effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can protect cells and tissues from oxidative damage and inflammation. This compound has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This compound has also been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
実験室実験の利点と制限
One of the main advantages of using 3,5-di-tert-butyl-4-hydroxybenzaldehyde 2-pyridinylhydrazone in lab experiments is its stability and solubility in various solvents. This compound is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of using this compound is its potential to form insoluble complexes with some metal ions, which can interfere with certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to interpret some experimental results.
将来の方向性
There are several potential future directions for research on 3,5-di-tert-butyl-4-hydroxybenzaldehyde 2-pyridinylhydrazone. One area of interest is its potential as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, but more research is needed to fully understand its mechanism of action and potential therapeutic applications. Another area of interest is the development of new this compound derivatives with improved properties, such as increased metal ion selectivity or enhanced antioxidant activity. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields of research.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound can form stable complexes with metal ions, has antioxidant and anti-inflammatory activity, and has potential applications in various fields of research. While there are some limitations to using this compound in lab experiments, its stability and solubility make it an accessible and useful tool for researchers. Future research on this compound may lead to new insights into its mechanism of action and potential therapeutic applications.
合成法
3,5-di-tert-butyl-4-hydroxybenzaldehyde 2-pyridinylhydrazone can be synthesized through a condensation reaction between 3,5-di-tert-butyl-4-hydroxybenzaldehyde and 2-pyridylhydrazine. The reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization to obtain pure this compound.
科学的研究の応用
3,5-di-tert-butyl-4-hydroxybenzaldehyde 2-pyridinylhydrazone has been widely used in scientific research for various purposes. One of the main applications of this compound is its use as a chelating agent for metal ions. This compound can form stable complexes with metal ions such as copper, iron, and zinc, which makes it useful in analytical chemistry and biochemistry. This compound has also been studied for its potential as an antioxidant and anti-inflammatory agent.
特性
IUPAC Name |
2,6-ditert-butyl-4-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c1-19(2,3)15-11-14(12-16(18(15)24)20(4,5)6)13-22-23-17-9-7-8-10-21-17/h7-13,24H,1-6H3,(H,21,23)/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDFKFCQTBJZSI-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(benzylthio)acetyl]-N-(2,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B6091872.png)
![7-(biphenyl-2-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6091878.png)
![7-(3-pyridinylmethyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6091883.png)
![6-{4-[1-(dimethylamino)ethyl]-1-piperidinyl}-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B6091891.png)
![2-[(3,4-dimethylphenoxy)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6091898.png)
![N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B6091906.png)
![O-(4-{[(4-ethoxyphenyl)amino]carbonyl}phenyl) 4-methyl-1-piperidinecarbothioate](/img/structure/B6091914.png)

![2-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B6091935.png)
![2-(2-pyridinylmethyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6091938.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B6091945.png)
![5-{[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B6091948.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B6091954.png)

